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Executive Summary
5-Hydroxy-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal

chemistry and materials science. Its utility, however, is intrinsically linked to a nuanced and

often challenging set of physicochemical properties, dominated by complex tautomeric

equilibria. This guide provides an in-depth analysis of these properties, moving beyond simple

data recitation to explain the underlying chemical principles and their practical implications for

research and development. We will explore the critical interplay between its structural forms,

the resulting impact on key parameters like pKa, lipophilicity, and solubility, and the

experimental methodologies required for accurate characterization. This document is structured

to serve as a practical, authoritative resource for scientists working with this versatile molecule,

offering both foundational knowledge and field-proven experimental insights.

Introduction and Strategic Importance
Chemical Identity

Systematic Name: 5-Hydroxy-1H-pyrazole-3-carboxylic acid
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CAS Number: 89603-60-1[1]

Molecular Formula: C₄H₄N₂O₃

Molecular Weight: 128.09 g/mol

Structure: 

Significance in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates.[2] Derivatives of the pyrazole core have

demonstrated a vast range of biological activities, including acting as COX-2 inhibitors,

cannabinoid receptor blockers, and anti-HIV agents.[2] 5-Hydroxy-1H-pyrazole-3-carboxylic
acid, with its strategically placed hydroxyl and carboxylic acid groups, serves as a highly

versatile starting material for synthesizing more complex molecules. These functional groups

provide handles for chemical modification and are critical for forming interactions with biological

targets, such as the zinc-binding group in carbonic anhydrase inhibitors.[3] Understanding its

fundamental physicochemical properties is therefore not an academic exercise, but a

prerequisite for successful drug design, formulation, and development.

The Core Physicochemical Challenge: Tautomerism
The single greatest challenge in characterizing 5-Hydroxy-1H-pyrazole-3-carboxylic acid is

its existence as a mixture of tautomers—isomers that readily interconvert. The observed bulk

properties are a weighted average of the properties of the individual forms present in

equilibrium. This equilibrium is highly sensitive to the molecule's environment.

The Hydroxy-Oxo Equilibrium
This compound primarily exists in equilibrium between the 5-hydroxy-pyrazole form (the

aromatic 'enol' form) and two 5-oxo-pyrazoline forms (the 'keto' forms). The position of the
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proton on the pyrazole ring nitrogen further complicates this, leading to at least three distinct,

low-energy tautomers.

Tautomeric Forms

5-Hydroxy-1H-pyrazole
(Aromatic 'OH' Form)

5-Oxo-4,5-dihydro-1H-pyrazole
('NH' Form)

Equilibrium

5-Oxo-2,5-dihydro-1H-pyrazole
('CH' Form)

Prototropic Shift

The equilibrium between these forms dictates the molecule's overall properties.

Click to download full resolution via product page

Caption: Key tautomeric forms of 5-Hydroxy-1H-pyrazole-3-carboxylic acid.

Factors Influencing Tautomeric Preference
The predominant tautomer is dictated by a subtle balance of forces:

Solvent: Polar, protic solvents like water or methanol can stabilize the more polar 'oxo' forms

through hydrogen bonding. In contrast, nonpolar solvents may favor the 'hydroxy' form.
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Studies on related pyrazolones show a significant solvent-dependent shift in the tautomeric

population.[4]

Physical State: In the solid state, crystal packing forces often select for a single tautomer.

For example, the crystal structure of a closely related derivative, methyl 5-hydroxy-1-phenyl-

1H-pyrazole-3-carboxylate, confirms that the 'hydroxy' form is present exclusively in the

crystal lattice.[2]

pH: The ionization state of the carboxylic acid and the pyrazole ring will influence the

electron density and stability of the different tautomeric forms.

Quantitative Physicochemical Properties &
Experimental Determination
Accurate measurement of physicochemical properties is essential for developing predictive

models for absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data
The following table summarizes key properties. Data for the parent compound is limited;

therefore, values from closely related analogs are provided for context and must be interpreted

with caution.
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Property Experimental Value
Context / Analog
Data

Significance in
Drug Development

pKa Not Determined

Carboxylic acids: ~2-

5. Pyrazole NH: ~14.

Hydroxy group: ~8-10.

Governs solubility,

receptor binding, and

membrane passage.

LogP / LogD Not Determined

Highly polar structure

suggests a low LogP

value (likely < 0).

Predicts lipophilicity,

membrane

permeability, and

metabolic stability.

Aqueous Solubility Not Determined

Expected to be low in

pure water but will

increase significantly

at pH > pKa of the

carboxylic acid. The

HCl salt of a similar

compound shows

enhanced water

solubility.[5]

Crucial for oral

bioavailability and

formulation of

intravenous solutions.

Melting Point Not Determined

5-Methyl-1H-pyrazole-

3-carboxylic acid: 241

°C.[6] 5-Acetyl-1H-

pyrazole-3-carboxylic

acid: 257-269 °C

(decomp.).[7]

Indicates crystal

lattice stability, purity,

and solid-form

challenges.

Acidity (pKa) - Experimental Protocol
Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For this

compound, with multiple ionizable centers (a strong acid in the carboxyl group, a very weak

acid in the pyrazole N-H, and another acidic enolic proton), pKa determination is non-trivial but

critical. A change in pH can dramatically alter solubility and biological interactions.

Potentiometric titration is the gold standard for this measurement.

Protocol: pKa Determination by Potentiometric Titration
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Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-

solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the

anticipated low aqueous solubility at acidic pH.

Titration Setup: Use a calibrated pH electrode and a micro-burette. The titration vessel

should be jacketed to maintain a constant temperature (e.g., 25 °C).

Acidic Titration: Add a standardized HCl solution to the sample to ensure all ionizable groups

are fully protonated, and begin titration by adding small, precise aliquots of a standardized,

carbonate-free NaOH solution.

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from

the pH at the half-equivalence point of the titration curve corresponding to the carboxylic acid

dissociation. Specialized software is used to calculate the pKa values by fitting the titration

curve.

Trustworthiness: The protocol is self-validating. The resulting titration curve's shape provides

an internal check on the process. A sharp inflection point at the equivalence point confirms a

clean titration of the carboxylic acid.
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Titration
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Dissolve in
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Calibrate pH Electrode

Titrate with
Standardized NaOH

Record pH vs. Volume

Plot Titration Curve

Identify Half-Equivalence Point
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Caption: Workflow for experimental pKa determination by potentiometric titration.
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Lipophilicity (LogP) - Experimental Protocol
Expertise & Experience: LogP (the partition coefficient between octanol and water) is a

fundamental measure of a drug's lipophilicity, which influences its ability to cross cell

membranes. The classic shake-flask method, though labor-intensive, remains the most reliable

technique.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, like

PBS at pH 7.4, for LogD measurement).

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a

known concentration.

Partitioning: Combine a precise volume of the aqueous stock solution with a precise volume

of the saturated n-octanol in a suitable vessel.

Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 24

hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and

octanol phases.

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the

concentration of the compound remaining in the aqueous phase using a validated analytical

method (e.g., HPLC-UV).

Calculation: The concentration in the octanol phase is determined by mass balance. LogP is

calculated as: Log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Trustworthiness: This method's reliability comes from direct measurement. Running the

experiment in triplicate and ensuring mass balance (initial amount equals the sum of amounts

in both phases) validates the results.

Spectroscopic and Structural Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy provides a fingerprint of the molecule and is the primary tool for assessing the

tautomeric state in solution and solid form.

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the pyrazole

C4-H, the carboxylic acid proton (COOH), the pyrazole N-H, and the enolic O-H. The latter

three are typically broad and exchangeable with D₂O. For the related methyl 5-hydroxy-1-

phenyl-1H-pyrazole-3-carboxylate, the key signals confirming the hydroxy tautomer were a

pyrazole C4-H at 5.98 ppm and a very deshielded hydroxyl proton at 12.16 ppm.[2]

FTIR: Infrared spectroscopy is highly sensitive to the functional groups present. Key

expected vibrations include a broad O-H stretch from the carboxylic acid dimer (~2500-3300

cm⁻¹), another O-H stretch from the pyrazole hydroxyl (~3200 cm⁻¹), and a strong C=O

stretch from the carboxylic acid (~1700-1730 cm⁻¹).[2] The presence or absence of a ketone

C=O stretch (~1650-1680 cm⁻¹) can provide strong evidence for or against the oxo-tautomer.

X-Ray Crystallography: This is the only definitive method to determine the structure in the

solid state. It reveals not only which tautomer is present but also the intricate network of

intermolecular interactions, such as hydrogen bonding, which dictates properties like melting

point and solubility.[2]

Conclusion
5-Hydroxy-1H-pyrazole-3-carboxylic acid is a molecule of significant synthetic potential,

whose physicochemical properties are governed by a delicate and fascinating tautomeric

balance. A thorough understanding and experimental characterization of its pKa, lipophilicity,

and solubility—all within the context of its tautomeric behavior—are paramount for its

successful application in drug discovery and materials science. The protocols and insights

provided in this guide offer a robust framework for researchers to accurately characterize this

compound and unlock its full potential. Future work should focus on obtaining definitive

experimental data for the parent compound and exploring formulation strategies like co-

crystallization to modulate its solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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